Cepharanthine is a naturally occurring bisbenzylisoquinoline (BBIQ) alkaloid. It is primarily isolated from Stephania cepharantha Hayata, a plant belonging to the Menispermaceae family. Cepharanthine is recognized for its diverse range of medicinal properties. It has been a subject of extensive scientific research, particularly in areas like antitumor activity, anti-inflammatory responses, immunomodulatory effects, and antiviral properties. Furthermore, research suggests that Cepharanthine exhibits significant potential in inhibiting the replication of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Cepharanthine is extracted from the roots and rhizomes of Stephania cephalantha, a member of the Menispermaceae family. This species is recognized for its rich alkaloid content, which includes not only cepharanthine but also other bioactive compounds. The classification of cepharanthine as a bisbenzylisoquinoline alkaloid highlights its structural complexity and the presence of two coclaurine units linked together in its molecular framework .
The synthesis of cepharanthine can be achieved through both natural extraction and synthetic methods. The natural extraction process involves solvent extraction techniques from the plant material, while synthetic approaches have been developed to produce cepharanthine in laboratory settings.
The total synthesis of cepharanthine was first reported in 1967. This synthetic pathway typically involves:
Cepharanthine possesses a complex molecular structure characterized by its unique arrangement of atoms:
The structural representation of cepharanthine shows:
Cepharanthine participates in various chemical reactions that underscore its pharmacological activities:
The mechanism of action of cepharanthine is multifaceted:
Cepharanthine exhibits distinct physical and chemical properties that contribute to its biological activities:
Property | Value |
---|---|
Melting Point | Approximately 200–205 °C |
Boiling Point | Not well-defined |
Solubility | Soluble in ethanol; low in water |
pH Stability | Stable between pH 6–8 |
Cepharanthine's diverse pharmacological properties make it suitable for various scientific applications:
Recent studies have focused on enhancing the biosynthesis pathways of cepharanthine through genetic engineering techniques, aiming to increase yield and explore new therapeutic potentials .
Cepharanthine (CEP), a bisbenzylisoquinoline alkaloid, originates from several plant species within the genus Stephania (Menispermaceae family), notably S. cephalantha Hayata (known as "Jin Qian Diao Wu Gui" in Chinese medicine) and S. rotunda Lour. For centuries, these plants have been integral to traditional medical systems across East Asia. In Japan, China, and Southeast Asian countries like Vietnam and Cambodia, extracts from Stephania tubers and roots were employed to treat inflammatory conditions, fevers, and infectious diseases [1] [5] [6]. Specific traditional uses included:
Table 1: Traditional Sources and Uses of Cepharanthine-Containing Plants
Plant Species | Regional Names | Traditional Applications | Plant Part Used |
---|---|---|---|
Stephania cephalantha | Jin Qian Diao Wu Gui (China), Tamasaki-tsuzurafuji (Japan) | Snakebite, fever, inflammatory conditions | Tubers, roots |
Stephania rotunda | Bình vôi hoa đầu (Vietnam) | Malaria, respiratory infections, detoxification | Tubers |
Stephania japonica | Koto-tsuzurafuji (Japan) | Fever, digestive ailments | Roots, leaves |
The isolation and characterization of cepharanthine marked a pivotal transition from traditional remedy to defined pharmaceutical agent:
Table 2: Key Milestones in Early Cepharanthine Research
Year | Researcher/Group | Contribution | Significance |
---|---|---|---|
1934 | Heisaburo Kondo | Initial isolation from S. cephalantha | First identification of the pure compound |
1938 | Kondo et al. | Filed US patent for extraction methods | Industrial-scale production feasibility |
1940s | Japanese clinical groups | Documented leukocyte-boosting effects in patients | Foundation for radiation leukopenia therapy |
1951 | Japanese Pharma | Formal drug approval for leukopenia | First modern clinical indication |
Following its isolation, cepharanthine’s clinical applications expanded significantly within Japan and neighboring regions, driven by empirical observations and nascent clinical research:
Table 3: Evolution of Key Clinical Indications (Pre-2000)
Time Period | Clinical Indication | Mechanistic Basis | Region of Adoption |
---|---|---|---|
1940s–1950s | Radiation/chemotherapy leukopenia | Bone marrow stimulation, hematopoietic tissue activation | Japan, China |
1950s–1960s | Alopecia areata | Immunomodulation, scalp microcirculation improvement | Japan |
1960s–1970s | Exudative middle-ear catarrh | Anti-inflammatory, mucosal edema reduction | Japan |
1970s–1980s | Venomous snakebite adjunct | Membrane stabilization, anti-hemolytic action | Southeast Asia |
1980s–1990s | Idiopathic thrombocytopenic purpura | Platelet protection, immune regulation | Japan |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1